

3-(Pyrrolidin-1-yl)butan-1-ol molecular structure and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(Pyrrolidin-1-yl)butan-1-ol

Cat. No.: B136937

[Get Quote](#)

An In-Depth Technical Guide to 3-(Pyrrolidin-1-yl)butan-1-ol

This technical guide provides a comprehensive overview of the molecular structure, formula, and available physicochemical properties of **3-(Pyrrolidin-1-yl)butan-1-ol**. The information is intended for researchers, scientists, and professionals in drug development who are interested in the chemical characteristics and potential applications of novel pyrrolidine derivatives.

Molecular Structure and Identifiers

3-(Pyrrolidin-1-yl)butan-1-ol is a secondary amino alcohol characterized by a pyrrolidine ring attached to a butanol backbone at the third carbon position. The presence of both a hydroxyl group and a tertiary amine makes it a molecule of interest for further chemical derivatization and biological screening.

Molecular Formula: C₈H₁₇NO[[1](#)][[2](#)]

Molecular Weight: 143.23 g/mol [[1](#)][[2](#)]

IUPAC Name: **3-(Pyrrolidin-1-yl)butan-1-ol**

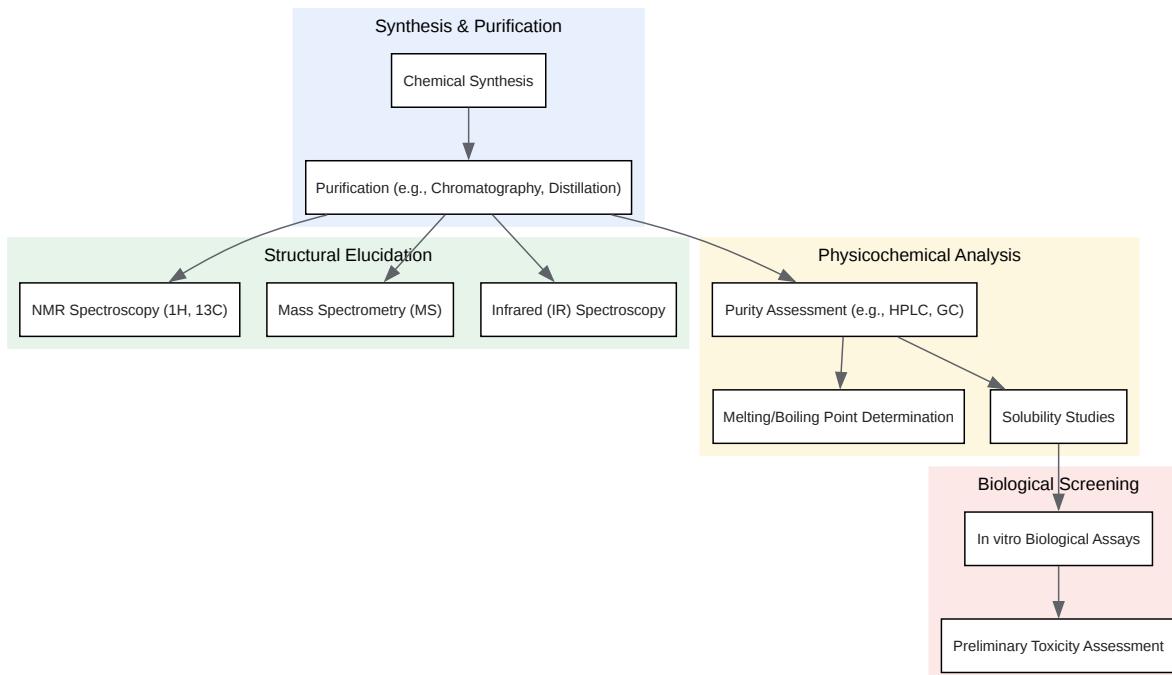
CAS Number: 158261-95-1[[1](#)][[2](#)]

Synonyms:

- 3-(1-PYRROLIDINYL)-1-BUTANOL[2]
- 3-(pyrrolidin-1-yl)butan-1-ol[1]

A 2D representation of the molecular structure is provided below.

Caption: 2D molecular structure of **3-(Pyrrolidin-1-yl)butan-1-ol**.


Physicochemical Properties

The known physicochemical properties of **3-(Pyrrolidin-1-yl)butan-1-ol** are summarized in the table below. It is important to note that some of these values are predicted and may vary from experimentally determined values.

Property	Value	Reference
Molecular Formula	C ₈ H ₁₇ NO	[1][2]
Molecular Weight	143.23 g/mol	[1][2]
Boiling Point	114 °C (at 21 Torr)	[2]
Density (Predicted)	0.981 ± 0.06 g/cm ³	[2]
pKa (Predicted)	15.00 ± 0.10	[2]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **3-(Pyrrolidin-1-yl)butan-1-ol** are not readily available in the public domain. However, a general workflow for the characterization of a novel chemical entity like this would typically involve the following stages.

[Click to download full resolution via product page](#)

Caption: A general experimental workflow for the characterization of a novel chemical compound.

Biological Activity and Drug Development Potential

While specific biological activity data for **3-(Pyrrolidin-1-yl)butan-1-ol** has not been reported, the pyrrolidine scaffold is a common motif in many biologically active compounds and approved drugs.^[3] Pyrrolidine derivatives have been shown to exhibit a wide range of biological

activities, including antimicrobial, anti-inflammatory, anticancer, and central nervous system effects.^{[4][5]} The presence of both a hydrogen bond donor (hydroxyl group) and a hydrogen bond acceptor (the nitrogen of the pyrrolidine ring) in **3-(Pyrrolidin-1-yl)butan-1-ol** suggests that it may interact with various biological targets.

The pyrrolidine ring's non-planar, three-dimensional structure allows for the presentation of substituents in distinct spatial orientations, which can be advantageous for achieving high-affinity and selective binding to protein targets.^[3] Further research, beginning with the general workflow outlined above, would be necessary to determine the specific biological activities and therapeutic potential of **3-(Pyrrolidin-1-yl)butan-1-ol**. The synthesis of chiral variants of this molecule could also be of significant interest, as stereochemistry often plays a critical role in biological activity.^[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 3-(1-PYRROLIDINYL)-1-BUTANOL | 158261-95-1 [m.chemicalbook.com]
- 3. iris.unipa.it [iris.unipa.it]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [3-(Pyrrolidin-1-yl)butan-1-ol molecular structure and formula]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b136937#3-pyrrolidin-1-yl-butan-1-ol-molecular-structure-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com